

Preventing side reactions when using aromatic SHELLSOL solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHELLSOL

Cat. No.: B1174059

[Get Quote](#)

Technical Support Center: Aromatic SHELLSOL Solvents

Welcome to the Technical Support Center for aromatic **SHELLSOL** solvents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting side reactions during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are aromatic **SHELLSOL** solvents and what are they composed of?

Aromatic **SHELLSOL** solvents are a range of high-boiling, aromatic hydrocarbon solvents produced by Shell Chemicals. They primarily consist of C9-C11 aromatic hydrocarbons, including isomers of trimethylbenzene, ethyltoluene, and other alkylbenzenes.^[1] The exact composition can vary between different grades. Some specialized grades are synthetic isoparaffins which have a more controlled composition and lower levels of impurities.^[2]

Q2: What are the most common impurities in aromatic **SHELLSOL** solvents that can cause side reactions?

While **SHELLSOL** solvents are refined to a high degree of purity, trace amounts of certain reactive species can be present and may interfere with sensitive chemical reactions. The most common potential impurities include:

- Peroxides: Formed by the auto-oxidation of the solvent upon exposure to air and light.[3][4][5]
- Acidic or Basic Residues: Trace amounts of acids or bases from the refining process.
- Sulfur Compounds: Depending on the crude oil source and refining process, sulfur-containing aromatic compounds may be present.[6]
- Unsaturated Hydrocarbons (Alkenes): May be present in small quantities from the cracking process during petroleum refining.
- Water: Can be introduced through atmospheric exposure or during storage.

Q3: How can I tell if my aromatic **SHELLSOL** solvent has formed peroxides?

Peroxides can be highly reactive and dangerous, especially when concentrated by distillation or evaporation.[4] It is crucial to test for their presence before use in sensitive applications. You can use commercially available peroxide test strips, which provide a rapid colorimetric indication of the peroxide concentration.[3][5] A common qualitative test involves adding a potassium iodide (KI) solution in glacial acetic acid to the solvent. The formation of a yellow or brown color indicates the presence of peroxides.[4]

Q4: Are there grades of **SHELLSOL** that are less prone to causing side reactions?

Yes, synthetic isoparaffinic grades, such as **ShellSol** TD, are produced through a controlled chemical synthesis process rather than direct distillation from crude oil.[2] This results in a more consistent composition and lower levels of impurities like aromatics and sulfur.[2] For highly sensitive applications, considering these synthetic grades may be beneficial. Additionally, some grades are deeply hydrogenated to reduce the content of reactive impurities.[7]

Q5: How should I store aromatic **SHELLSOL** solvents to minimize the formation of impurities?

To maintain the purity of aromatic **SHELLSOL** solvents and prevent the formation of peroxides and absorption of water, it is recommended to:

- Store them in tightly sealed, opaque containers to protect from light and air.[3]

- Store in a cool, dry place.
- If possible, store under an inert atmosphere (e.g., nitrogen or argon).
- Purchase solvents in quantities that will be consumed within a reasonable timeframe to avoid prolonged storage.[\[3\]](#)

Troubleshooting Guide: Side Reactions

This guide addresses specific issues you may encounter during your experiments and provides potential causes and solutions related to the use of aromatic **SHELLSOL** solvents.

Issue 1: My reaction is not proceeding to completion, or the catalyst appears to be deactivated.

- Potential Cause: Peroxide impurities in the solvent can oxidize and deactivate sensitive catalysts, particularly transition metal catalysts. Sulfur compounds are also well-known catalyst poisons.[\[8\]\[9\]](#)
- Troubleshooting Steps:
 - Test for Peroxides: Before starting your reaction, test a sample of the **SHELLSOL** solvent for the presence of peroxides using one of the methods described in the protocols below.
 - Solvent Purification: If peroxides are detected, purify the solvent by passing it through a column of activated alumina or by washing with a ferrous sulfate solution. Detailed protocols are provided below.
 - Consider a Higher Purity Grade: For catalytic reactions that are highly sensitive to impurities, consider using a synthetic or deeply hydrogenated grade of **SHELLSOL** with lower aromatic and sulfur content.[\[2\]](#)

Issue 2: I am observing unexpected byproducts in my reaction.

- Potential Cause 1: Peroxide-initiated side reactions. Peroxides are strong oxidizing agents and can initiate unwanted radical reactions, leading to the formation of byproducts.
 - Solution: Test for and remove peroxides from the solvent as described above.

- Potential Cause 2: Reactions with alkene impurities. If your reaction involves electrophilic reagents, trace amounts of unsaturated hydrocarbons in the solvent could react to form undesired adducts.
 - Solution: If you suspect alkene impurities, you can purify the solvent by washing it with a dilute solution of potassium permanganate followed by a water wash and drying.
- Potential Cause 3: Acid- or base-catalyzed side reactions. Trace acidic or basic impurities in the solvent can catalyze unintended reactions, especially with sensitive functional groups.
[\[10\]](#)
 - Solution: The solvent can be neutralized by washing with a dilute solution of sodium bicarbonate (for acidic impurities) or dilute acid (for basic impurities), followed by washing with deionized water and thorough drying.

Issue 3: My product is degrading during workup or purification.

- Potential Cause: If your workup involves concentrating the solvent (e.g., using a rotary evaporator), you may be concentrating peroxides to dangerous and reactive levels.
[\[4\]](#)
- Solution:
 - ALWAYS test for peroxides before any distillation or evaporation step.
 - If peroxides are present, they must be removed prior to concentration.
 - Avoid distilling the solvent to dryness. It is a good practice to leave a small amount of residual solvent in the flask.

Data Presentation: Potential Impurities and Their Effects

Impurity Type	Potential Concentration Range	Common Side Reactions	Affected Reaction Types
Peroxides	Can form up to >100 ppm upon storage	Oxidation of reactants, catalyst deactivation, initiation of radical polymerization	Catalytic hydrogenations, Grignard reactions, organometallic catalysis
Sulfur Compounds	< 5 mg/kg in some grades	Catalyst poisoning (e.g., Palladium, Platinum, Nickel catalysts)	Hydrogenation, cross-coupling reactions
Unsaturated Hydrocarbons (Alkenes)	Variable, generally low	Electrophilic addition, polymerization	Friedel-Crafts reactions, reactions involving strong electrophiles
Acidic/Basic Impurities	Trace amounts	Unwanted acid/base catalysis, degradation of sensitive functional groups	Reactions involving acid- or base-labile groups
Water	Variable, depends on handling and storage	Quenching of organometallic reagents, hydrolysis of esters and other functional groups	Grignard reactions, lithium-aluminum hydride reductions, reactions with water-sensitive reagents

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Testing for Peroxides

A. Potassium Iodide (KI) Test (Qualitative)

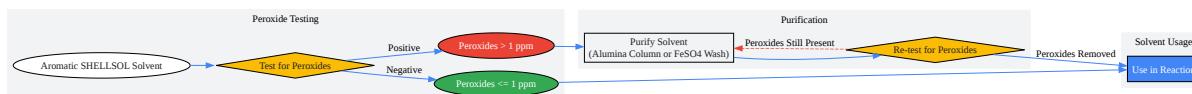
- Add 1 mL of the **SHELLSOL** solvent to be tested to a glass test tube.

- Add 1 mL of a freshly prepared 10% potassium iodide solution in glacial acetic acid.
- Shake the mixture and observe any color change.
- Result: The formation of a yellow to brown color indicates the presence of peroxides. A darker color suggests a higher concentration.[\[4\]](#)

B. Peroxide Test Strips (Semi-Quantitative)

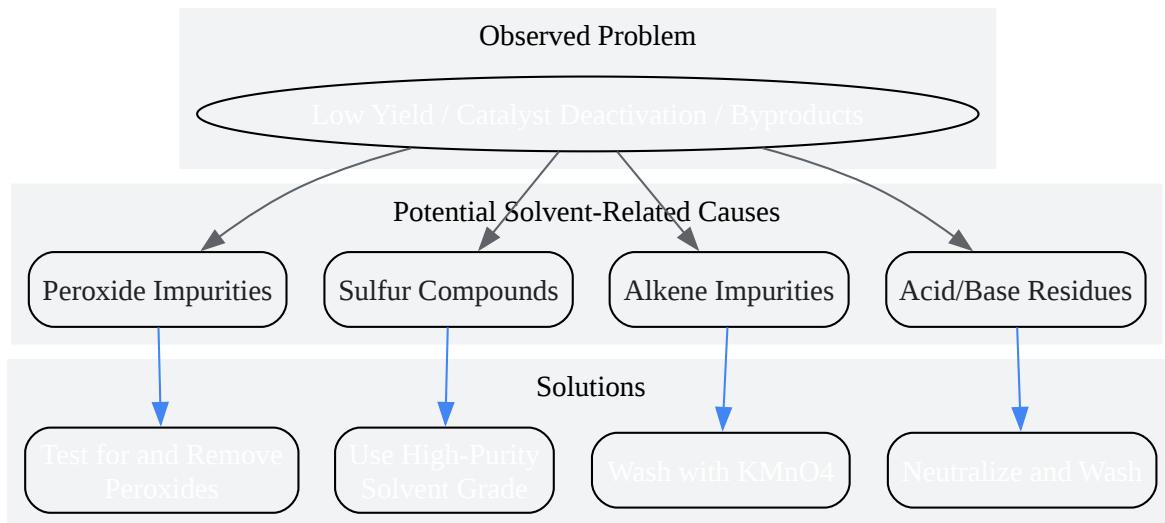
- Follow the manufacturer's instructions for the specific brand of test strips.
- Typically, this involves dipping the test strip into the solvent for a specified time.
- Remove the strip and compare the resulting color to the color chart provided with the kit to estimate the peroxide concentration in parts per million (ppm).[\[3\]](#)

Protocol 2: Removal of Peroxides from Aromatic Solvents


A. Activated Alumina Column Chromatography

- Pack a glass chromatography column with activated alumina. A column of 2 cm in diameter filled with about 80 g of alumina is generally sufficient for purifying up to 700 mL of solvent. [\[11\]](#)
- Slowly pass the **SHELLSOL** solvent through the column under gravity or with gentle positive pressure from an inert gas.
- Collect the purified solvent.
- Test the collected solvent for the presence of peroxides to ensure the purification was successful.
- Caution: The peroxides are adsorbed onto the alumina and are not destroyed. The used alumina should be treated with a dilute acidic solution of ferrous sulfate to decompose the peroxides before disposal.[\[11\]](#)

B. Ferrous Sulfate Wash


- Prepare a fresh solution of ferrous sulfate by dissolving 60 g of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ in 110 mL of water and adding 6 mL of concentrated sulfuric acid.[12]
- In a separatory funnel, mix the **SHELLSOL** solvent with the ferrous sulfate solution (approximately 1 part ferrous sulfate solution to 5-10 parts solvent).
- Shake the funnel vigorously for a few minutes, periodically venting to release any pressure.
- Allow the layers to separate and discard the aqueous (lower) layer.
- Wash the solvent with deionized water to remove any residual acid and iron salts.
- Dry the purified solvent over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
- Filter or decant the solvent from the drying agent.
- Test the purified solvent for peroxides to confirm their removal.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for testing and purifying aromatic **SHELLSOL** solvents.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for solvent-induced side reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shellsol AB - 911Metallurgist [911metallurgist.com]
- 2. ShellSol TD – isoparaffin synthetic hydrocarbon solvent | Shell Global [shell.com]
- 3. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Peroxide Forming Solvents [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. yairerez.co.il [yairerez.co.il]

- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 12. uwyo.edu [uwyo.edu]
- To cite this document: BenchChem. [Preventing side reactions when using aromatic SHELLSOL solvents.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174059#preventing-side-reactions-when-using-aromatic-shellsol-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com